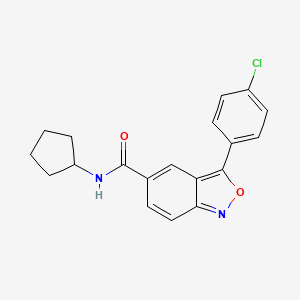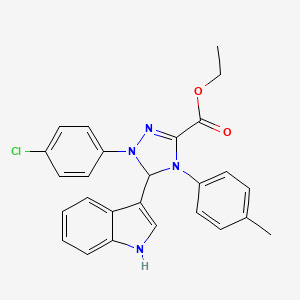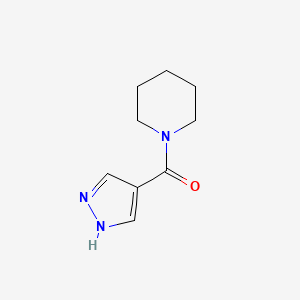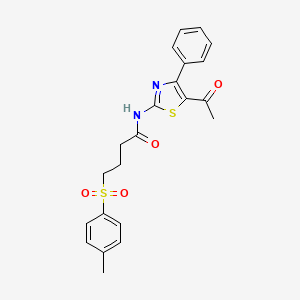![molecular formula C15H15BrClNO3S B2852372 5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide CAS No. 1808754-13-3](/img/structure/B2852372.png)
5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide is a chemical compound, also known as BMS-599626, which has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative, which means it contains a sulfur atom attached to an amine group and a carbonyl group. The compound's molecular formula is C16H15BrClNO3S, and its molecular weight is 429.72 g/mol.
作用機序
The mechanism of action of 5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating the pH of cancer cells, which is essential for their survival and proliferation. Inhibition of this enzyme leads to a decrease in the pH of cancer cells, which ultimately results in their death.
Biochemical and Physiological Effects:
5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the pH of cancer cells. Additionally, the compound has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the main advantages of using 5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX. This makes the compound a valuable tool for studying the role of this enzyme in cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on 5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide. One potential direction is the development of new derivatives of the compound with improved solubility and potency. Another direction is the evaluation of the compound's efficacy in animal models of cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential applications in other diseases.
合成法
The synthesis of 5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide involves several steps. The first step is the reaction between 2-chlorobenzylamine and 4-methyl-2-nitrophenol in the presence of sodium hydride, which results in the formation of 2-chloro-4-methyl-5-nitrophenylmethanamine. The second step involves the reduction of the nitro group using palladium on carbon and hydrogen gas, which yields 2-chloro-4-methyl-5-aminophenylmethanamine. The third step is the reaction between the amine group and 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of triethylamine, which results in the formation of 5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide.
科学的研究の応用
5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes the compound a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3S/c1-10-7-14(21-2)15(8-12(10)16)22(19,20)18-9-11-5-3-4-6-13(11)17/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEUHYCTQILFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-Oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2852289.png)



![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2852298.png)

![ethyl 4-phenyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2852301.png)
![3-Methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2852304.png)

![1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2852306.png)

![3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2852310.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]but-2-enamide](/img/structure/B2852311.png)
